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Dermaseptin-3

Cat. No.: B1577035
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Description

Overview of Host Defense Peptides (HDPs) and Their Biological Significance

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are integral to the innate immune response across the biological spectrum, from microorganisms to humans. nih.gov These small, typically cationic peptides, consisting of 30–60 amino acids, are a first line of defense against a broad range of pathogens, including bacteria, fungi, and viruses. nih.govkarger.com Their biological significance extends beyond direct antimicrobial action; they also possess immunomodulatory functions, bridging the innate and adaptive immune systems. nih.govkarger.comnih.gov HDPs can influence inflammation, promote wound healing, and even exhibit antitumor activity. nih.govkarger.comnih.gov The multifaceted nature of HDPs makes them a subject of intense research, particularly as they represent a potential source of novel therapeutic agents. acs.org

The Dermaseptin (B158304) Family: Origin and Classification

The dermaseptin family constitutes a large and diverse group of antimicrobial peptides. researchgate.net These peptides are predominantly found in the skin secretions of frogs belonging to the Hylidae family, particularly the Phyllomedusinae subfamily. researchgate.netnih.gov

Discovery and Isolation from Amphibian Skin Secretions (e.g., Phyllomedusa genus)

The discovery of dermaseptins originated from the study of amphibian skin, a rich source of bioactive compounds. nih.gov The first dermaseptin was isolated from the skin of Phyllomedusa sauvagii in the early 1990s. mdpi.comnih.gov Since then, numerous dermaseptins have been identified and characterized from various species within the Phyllomedusa genus, such as Phyllomedusa bicolor, Phyllomedusa tarsius, and Pithecopus hypochondrialis (formerly Phyllomedusa hypochondrialis). nih.govnih.govmdpi.comresearchgate.net The isolation process typically involves stimulating the frog to produce skin secretions, followed by purification techniques like reverse-phase high-pressure liquid chromatography (RP-HPLC) and characterization using methods like molecular cloning and mass spectrometry. nih.govnih.govmdpi.com

Genetic Diversity and Orthologous Relationships within the Dermaseptin Superfamily

The dermaseptin superfamily exhibits remarkable genetic diversity. researchgate.netnih.gov While the precursors of these peptides share a highly conserved N-terminal preprosequence, the C-terminal domain, which constitutes the mature antimicrobial peptide, is highly variable. researchgate.netsci-hub.se This diversity is a result of gene duplication and subsequent hypermutation of the region encoding the mature peptide. researchgate.netnih.gov This evolutionary strategy allows for the generation of a vast library of peptides with different antimicrobial specificities. nih.gov Despite this diversity, orthologous relationships can be traced, with peptides from different species showing similarities in their precursor sequences, indicating a common evolutionary origin. sci-hub.sekambonomad.com The impressive divergence within the superfamily means that even closely related species possess unique sets of dermaseptins. kambonomad.com

Dermaseptin Nomenclature and Structural Features (e.g., α-helical structure, cationic nature)

A consistent nomenclature for dermaseptins has been established to manage the growing number of discovered peptides. kambonomad.commdpi.com Generally, the name is followed by a letter indicating the species and a number for paralogous peptides. kambonomad.com

Structurally, dermaseptins are typically 27-34 amino acids long. bionity.com A key characteristic is their cationic nature, resulting from the presence of lysine (B10760008) residues, which gives them a net positive charge. nih.govbionity.com They are also amphipathic, meaning they have both hydrophobic and hydrophilic regions. karger.com This amphipathicity allows them to adopt an α-helical conformation, particularly when interacting with the lipid bilayers of microbial membranes. nih.govmdpi.com The α-helical structure is crucial for their mechanism of action, which involves disrupting the microbial cell membrane. nih.gov

Rationale for Studying Dermaseptin-3 as a Model AMP

This compound, and the broader dermaseptin family, serve as important models for the study of antimicrobial peptides. Their potent and broad-spectrum activity makes them attractive candidates for the development of new therapeutics. researchgate.net

Challenges of Antimicrobial Resistance and the Need for Novel Agents

The rise of antimicrobial resistance (AMR) is a major global health crisis. nih.govfrontiersin.orgresearchgate.net The overuse and misuse of conventional antibiotics have led to the emergence of multidrug-resistant pathogens, rendering many current treatments ineffective. nih.govresearchgate.net This has created an urgent need for the discovery and development of novel antimicrobial agents with different mechanisms of action. nih.govmdpi.comacs.org Antimicrobial peptides like this compound offer a promising alternative because their membrane-disrupting mechanism is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. researchgate.net The study of this compound and its analogues provides valuable insights into structure-activity relationships that can guide the design of new and more effective antimicrobial drugs. nih.gov

Unique Attributes of this compound (e.g., selective cytotoxicity)

This compound, a member of this extensive family, has garnered significant scientific interest due to its remarkable attribute of selective cytotoxicity. nih.gov Unlike some of its counterparts, such as Dermaseptin S4 which is toxic to both microbial and host cells, this compound demonstrates a potent lytic activity against invading microorganisms while exhibiting minimal toxicity towards host cells, such as human erythrocytes. nih.gov This selective action is a critical feature for the potential development of new therapeutic agents.

The basis of this selectivity lies in its interaction with cellular membranes. Research indicates that while both this compound and the non-selective Dermaseptin S4 can bind to phospholipid membranes, their effects on different cell types vary significantly. nih.gov In studies involving human erythrocytes infected with the malaria parasite Plasmodium falciparum, this compound was found to be toxic to the intracellular parasite without harming the host red blood cell. nih.gov Fluorescently labeled this compound was observed to interact directly with the parasite within the infected erythrocyte, whereas in uninfected cells, the peptide remained bound to the outer erythrocyte membrane. nih.gov

This selective targeting is a highly desirable characteristic, distinguishing this compound from many other AMPs and highlighting its potential as a lead compound for the development of novel anti-parasitic and antimicrobial drugs.

Detailed Research Findings

The antimicrobial efficacy of this compound and its derivatives has been the subject of numerous studies. These investigations have elucidated its spectrum of activity and provided insights into its mechanism of action.

Antimicrobial and Antifungal Activity:

Dermaseptin S3 has demonstrated notable in vitro activity against various microorganisms. For instance, it shows antifungal activity against Candida albicans and Aspergillus fumigatus. frontiersin.orgnih.gov The antifungal mechanism of Dermaseptin S3 against Candida albicans is reported to involve the induction of apoptosis. frontiersin.orgnih.gov Furthermore, a truncated derivative of Dermaseptin S3 has shown potent inhibitory activity against Saccharomyces cerevisiae. nih.gov The efficacy of this peptide was found to be pH-dependent, with optimal activity observed at neutral pH levels. nih.gov

Antiparasitic Activity:

One of the most significant findings related to this compound is its activity against the malaria parasite, Plasmodium falciparum. nih.govnih.gov Studies have shown that this compound can inhibit the parasite's growth within infected human erythrocytes without causing hemolysis of the host cells. nih.govnih.gov This selective toxicity is a key feature that makes it a promising candidate for antimalarial drug development. nih.gov

Structural Insights and Analogs:

The table below summarizes the antimicrobial activity of this compound and related dermaseptins against various pathogens.

Peptide/DerivativeTarget OrganismActivity/Finding
Dermaseptin S3 Plasmodium falciparumSelectively toxic to the intraerythrocytic parasite without harming host erythrocytes. nih.gov
Dermaseptin S3 Candida albicansExhibits antifungal activity by triggering apoptosis. frontiersin.orgnih.gov
Dermaseptin S3 (1-16) derivative Saccharomyces cerevisiaeShows significant growth inhibition, with complete inhibition at 8.63 µg/ml. nih.gov
Dermaseptin-PH Escherichia coli, Staphylococcus aureus, Candida albicansBroad-spectrum antimicrobial activity with MIC values ranging from 16 to 32 μM. nih.gov
Dermaseptin B2 and B3 Various cancer cell lines (e.g., PC-3)Exhibit anti-proliferative effects. peerj.comresearchgate.net

Properties

bioactivity

Antifungal, Antiviral

sequence

ALWKNMLKGIGKLAGKAALGAVKKLVGAES

Origin of Product

United States

Structural Biology and Conformation of Dermaseptin 3

Primary Amino Acid Sequence Analysis

The primary structure of a protein, its amino acid sequence, is the fundamental determinant of its three-dimensional conformation and, consequently, its function. The amino acid sequence for a variant of Dermaseptin-3, specifically Dermaseptin-S3, is presented below. This sequence is characterized by a high content of lysine (B10760008) residues, which are positively charged at neutral pH, and a significant number of nonpolar amino acid side chains. nih.gov

Table 1: Amino Acid Sequence of Dermaseptin-S3

Sequence
Ala-Leu-Trp-Lys-Asn-Met-Leu-Lys-Gly-Ile-Gly-Lys-Leu-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Val-Lys-Lys-Leu-Val-Gly-Ala-Glu-Ser

Source: Mor A, et al. J Biol Chem. 1994. medchemexpress.com

Another related peptide, Dermaseptin (B158304), has the sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ. nih.gov The specific sequence of this compound from Phyllomedusa tarsius is ALWKNMLKGIGKLAGKAALGAVKKLVGAES. uniprot.orgunits.it These sequences highlight the conserved and variable regions within the dermaseptin family.

Secondary Structure Elucidation

While the primary sequence provides the linear arrangement of amino acids, the secondary structure describes the local folding of the polypeptide chain into regular structures. For this compound and its analogues, the formation of an α-helix is a critical feature, particularly in environments that mimic biological membranes. embrapa.brfrontiersin.org

Alpha-Helical Propensity in Membrane-Mimicking Environments

In aqueous solutions, dermaseptins like this compound are typically unstructured. nih.gov However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a conformational change to form an α-helical structure. embrapa.brfrontiersin.orgnih.gov Circular dichroism (CD) spectroscopy is a key technique used to demonstrate this transition. For instance, the CD spectra of a novel dermaseptin, Dermaseptin-PP, showed it adopted a typical α-helical structure in a 50% TFE solution, with a calculated α-helicity of 88%. frontiersin.org This induced folding is a common characteristic of many antimicrobial peptides and is crucial for their membrane-disrupting activity. mdpi.comnih.gov Studies on Dermaseptin S3 using CD measurements also suggested an α-helical structure. acs.orgnih.gov However, more detailed NMR measurements revealed a more complex picture, indicating that while the amidated form has a defined α-helix, the native form is more flexible. acs.orgnih.gov

Role of Cationicity and Amphipathicity in Structure Formation

The structure and function of this compound are heavily influenced by two key physicochemical properties: cationicity and amphipathicity. embrapa.brmdpi.com

Cationicity: The presence of multiple lysine residues gives this compound a net positive charge. nih.gov This cationicity facilitates the initial electrostatic interaction with the negatively charged components of microbial membranes. mdpi.comasm.org

Amphipathicity: When folded into an α-helix, this compound exhibits an amphipathic character. This means that the hydrophobic (nonpolar) and hydrophilic (polar, charged) amino acid residues are segregated on opposite faces of the helix. nih.gov This spatial arrangement is critical for its interaction with and insertion into the lipid bilayer of cell membranes. frontiersin.orgresearchgate.net The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar head groups of the lipids.

The interplay between cationicity and amphipathicity is essential for the peptide's ability to selectively target and disrupt microbial membranes. frontiersin.orgnih.gov

Conformational Flexibility and Induced Structural Changes

This compound and related peptides are not rigid structures but possess a degree of conformational flexibility. acs.orgnih.govmdpi.com This flexibility allows them to adapt to different environments. The transition from a random coil in an aqueous solution to an α-helix in a membrane environment is a prime example of an induced structural change. researchgate.netmdpi.com NMR studies on Dermaseptin S3 revealed that the native peptide is flexible, characterized by turns and bends. acs.orgnih.gov This inherent flexibility is thought to be important for its biological activity, potentially facilitating its insertion into the membrane. mdpi.com The ability to undergo conformational changes upon membrane interaction is a hallmark of many membrane-active peptides. mdpi.com

Influence of Post-Translational Modifications on Structure and Function

Post-translational modifications (PTMs) are covalent modifications of proteins after their synthesis, which can significantly alter their structure and function. mdpi.comwikipedia.org In the case of this compound, C-terminal carboxyamidation is a crucial PTM.

Effects of Carboxyamidation on Alpha-Helical Content and Rigidity

The C-terminus of many naturally occurring dermaseptins is amidated, a modification where the terminal carboxyl group is replaced by an amide group. mdpi.comnih.gov This seemingly minor change has profound effects on the structure of this compound.

Comparative studies of the amidated and non-amidated (native) forms of Dermaseptin S3 have shown that carboxyamidation induces and stabilizes a defined α-helix at the C-terminal region. acs.orgnih.gov This results in the amidated peptide being more structured, elongated, and rigid compared to its more flexible, non-amidated counterpart. acs.orgnih.gov While the increased positive charge from amidation contributes to enhanced activity, the structural stabilization of the α-helix is a significant additional factor. acs.orgnih.govmdpi.com This increased helicity and rigidity can influence how the peptide interacts with and disrupts the target membrane. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of a peptide influences its biological function. For this compound and its analogs, these studies have provided valuable insights into the roles of different regions of the peptide and the impact of specific amino acid changes on its antimicrobial efficacy.

The N-terminal and C-terminal regions of dermaseptins play distinct and crucial roles in their antimicrobial activity.

The N-terminal region is widely considered essential for the antimicrobial and antiviral activities of dermaseptins nih.govasm.org. Studies on dermaseptin S4, a related peptide, have shown that the initial amino acids at the N-terminus are critical for its inhibitory effects vulcanchem.com. The N-terminal helical domain is a prerequisite for the antimicrobial activity of dermaseptins nih.gov. This region's interaction with the cell membrane is largely dependent on its net positive charge mdpi.com. Truncating the N-terminus, even by a few residues, can lead to a significant loss of antimicrobial potency asm.orgnih.gov. For instance, the lytic activity of dermaseptins is believed to be mediated by the interaction of these N-terminal residues with the plasma membrane of target cells asm.org.

RegionPrimary FunctionSupporting Observations
N-terminus Essential for antimicrobial and antiviral activity; initial membrane interaction.Deletion of N-terminal residues leads to loss of potency asm.orgnih.gov. The first 5 amino acids of Dermaseptin S4 are crucial for its antiviral activity vulcanchem.com.
C-terminus Stabilizes inhibitory potential; modulates selectivity and cytotoxicity.Truncation can reduce hemolytic activity while maintaining antimicrobial potency mdpi.com. Amidation can enhance activity by stabilizing helical structure acs.orgnih.gov.

Specific amino acid substitutions can dramatically alter the antimicrobial potency and selectivity of this compound and its analogs.

Increasing the net positive charge through the substitution of neutral or acidic amino acids with basic residues like lysine often enhances antimicrobial activity vulcanchem.commdpi.com. For example, substituting aspartic acid and glutamic acid with lysine in Dermaseptin-PT9 resulted in an analog with significantly increased antimicrobial effects vulcanchem.com. Similarly, a dual lysine substitution in dermaseptin-S4 (K4K20-S4) also led to increased antimicrobial activity nih.gov. The rationale behind this is that a higher positive charge enhances the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as phospholipids (B1166683), teichoic acid, and lipopolysaccharide iiitd.edu.in.

Substitutions can also modulate hydrophobicity. Replacing N-terminal amino acids with fatty acids of varying lengths has been shown to recover or even improve antimicrobial potency after initial truncation had caused a loss of activity asm.orgnih.gov. However, increasing hydrophobicity can sometimes lead to higher cytotoxicity towards mammalian cells nih.gov. The substitution of specific residues can also impact the peptide's tendency to aggregate, which in turn affects its selective cytotoxicity mdpi.com. For instance, substituting the tryptophan residue at position 3 with phenylalanine in Dermaseptin B2 significantly reduced its anti-proliferative activity, highlighting the importance of this specific residue plos.org.

Original Peptide/AnalogAmino Acid SubstitutionEffect on Activity
Dermaseptin-PT9Asp8 -> Lys, Glu23 -> LysMarkedly increased antimicrobial effect vulcanchem.com.
Dermaseptin-S4Met4 -> Lys, Asn20 -> LysIncreased antimicrobial activity nih.govasm.org.
Dermaseptin B2Trp3 -> Phe5-fold decrease in anti-proliferative activity plos.org.
Dermaseptin S4(1-15)Ala1-Leu2 -> Heptanoic acidImproved bactericidal properties asm.org.
Dermaseptin-SS1Ala14 -> ValIncreased hydrophobicity and antimicrobial efficacy mdpi.com.

A strong correlation exists between the alpha-helical content of dermaseptins and their biological activity nih.gov. These peptides typically exist in a random coil conformation in aqueous solutions but undergo a conformational change to an α-helix upon interacting with microbial membranes vulcanchem.com. This transition is critical for their function, as the helical structure facilitates the optimal positioning of hydrophobic and hydrophilic residues for membrane interaction and disruption vulcanchem.comnih.gov.

The α-helical structure is particularly important for the antimicrobial function and is often well-defined at the N-terminus nih.govvulcanchem.com. The integrity of the α-helix and the hydrophobic domain is crucial for the bioactivity of dermaseptins peerj.com. Studies have shown that an increase in helicity can lead to improved antimicrobial and cytotoxic effects peerj.com. For example, the C-terminal amidation of dermaseptin S3 was found to induce a more defined α-helix in that region, which correlated with its enhanced potency acs.orgnih.gov.

However, a higher degree of helicity can also be associated with increased cytotoxicity towards mammalian cells, indicating a trade-off between potency and selectivity peerj.com. Therefore, designing effective and safe dermaseptin-based therapeutics often involves optimizing the balance between helicity, charge, and hydrophobicity to achieve potent antimicrobial activity with minimal toxicity to host cells.

Peptide/Analog% α-Helicity (in membrane-mimicking environment)Correlation with Activity
Dermaseptin-PH35%High α-helicity may be related to its high cytotoxicity peerj.com.
DRS-DU1Higher than DRS-CA1Higher α-helicity correlated with greater cytotoxicity peerj.com.
DPT924%Exhibited broad-spectrum antimicrobial activity iiitd.edu.in.
K8, 23-DPT9 (cationicity-enhanced analog)39%Increased helicity and significantly enhanced antimicrobial potency iiitd.edu.in.
Dermaseptin S3 (amidated)Defined α-helix at C-terminusMore structured and potent than the non-amidated, flexible form acs.orgnih.gov.

Mechanism of Action of Dermaseptin 3 at the Molecular and Cellular Level

Membrane Interaction and Permeabilization Mechanisms

The lytic activity of Dermaseptin-3 and its analogues is fundamentally linked to their ability to physically compromise the integrity of the microbial plasma membrane. researchgate.netnih.gov This process involves an initial electrostatic attraction followed by structural changes in both the peptide and the lipid bilayer, culminating in cell death. mdpi.com The entire dermaseptin (B158304) family is known for this mechanism, which involves interacting with plasma membrane phospholipids (B1166683) to cause permeabilization. researchgate.net

This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH, largely due to a high content of basic amino acid residues like lysine (B10760008). nih.govresearchgate.net This positive charge is a critical determinant of its mechanism, facilitating a strong initial electrostatic attraction to the negatively charged surfaces of microbial membranes. nih.govmdpi.comvulcanchem.com The anionic nature of bacterial membranes is due to the prevalence of components such as negatively charged phospholipids (e.g., phosphatidylglycerol), teichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria. nih.govvulcanchem.com

This electrostatic interaction is the primary step that concentrates the peptide on the target cell surface, a prerequisite for subsequent disruptive actions. mdpi.comnih.gov The selectivity of dermaseptins for microbial over mammalian cells is largely attributed to these differences in membrane surface charge, as mammalian cell membranes are typically zwitterionic (electrically neutral) and have a lower density of anionic phospholipids on their outer leaflet. vulcanchem.comasm.org Studies on truncated derivatives of Dermaseptin S3 have shown that this attraction is pH-dependent, with optimal activity around neutral pH where the negative charges on the microbial membrane are most pronounced. nih.gov

Once concentrated at the membrane surface, dermaseptins disrupt the lipid bilayer through mechanisms that are generally described by several models. The two most prominent models for α-helical AMPs like dermaseptins are the "barrel-stave" and the "carpet" models. researchgate.netnih.govucl.ac.uk

Barrel-Stave Model : In this model, peptide monomers insert perpendicularly into the lipid bilayer. mdpi.com These monomers then aggregate to form a transmembrane pore or channel, similar to the staves of a barrel. ucl.ac.ukmdpi.comresearchgate.net The hydrophobic regions of the peptides face the lipid acyl chains of the membrane, while the hydrophilic regions line the interior of the pore, allowing the unregulated passage of water, ions, and other small molecules, which leads to cell lysis. mdpi.com

Carpet Model : Research indicates that dermaseptins are more commonly associated with the "carpet" or "carpet-like" mechanism. mdpi.comnih.govmdpi.complos.org In this model, the peptides first bind to the membrane surface, lying parallel to the lipid headgroups and effectively coating it like a carpet. ucl.ac.uknih.gov This binding is facilitated by electrostatic and hydrophobic interactions. mdpi.com As the peptide concentration on the surface increases to a critical threshold, they induce significant tension and disrupt the lipid packing. ucl.ac.ukmdpi.com This detergent-like action leads to the formation of transient pores, micelles, or other lipid-peptide structures, causing a catastrophic loss of membrane integrity and leakage of cellular contents. researchgate.netnih.govmdpi.com Molecular dynamics simulations of a truncated Dermaseptin S3 derivative support the initial stages of this model, showing the peptide adsorbing to and inserting into the bilayer, causing significant disorder among the lipid chains.

Upon interaction with the hydrophobic membrane environment, dermaseptins undergo a crucial conformational change, transitioning from a random coil structure in aqueous solution to a more ordered, amphipathic α-helical structure. vulcanchem.com This structure is essential for its function, as it positions the hydrophobic amino acid residues to interact with the lipid core of the membrane and the hydrophilic, charged residues to interact with the lipid headgroups and water. vulcanchem.com

The ability of this compound to disrupt membranes has been extensively studied using model systems like artificial lipid bilayers and liposomes. These studies confirm that the peptide's action is highly dependent on the lipid composition of the target membrane. plos.orgnih.gov

Experiments using a truncated derivative, Dermaseptin S3(1-16)-NH₂, demonstrated that it permeabilizes liposomes composed of anionic phospholipids far more efficiently than those made of zwitterionic (neutral) phospholipids. nih.gov Tryptophan fluorescence studies further revealed that the peptide inserts more deeply into anionic liposomes, and this deeper insertion correlates directly with the formation of its α-helical structure. nih.gov This preference for anionic lipids underscores the peptide's selectivity for microbial-like membranes. nih.gov

Studies on Dermaseptin S9 using calorimetry and NMR spectroscopy showed that the peptide significantly impacts the dynamic organization of lipid bilayers, causing disruptions in both anionic and, to a lesser extent, zwitterionic membranes. plos.org Molecular dynamics simulations of Dermaseptin S3(1-16)-NH₂ interacting with a lipid bilayer showed that its insertion causes a dramatic increase in the area per lipid and a decrease in bilayer thickness, leading to substantial disordering of the lipid chains. This destabilization is a key feature of the permeabilization process.

The direct consequence of membrane disruption by this compound is a profound increase in membrane permeability. nih.govresearchgate.net By forming pores or causing detergent-like damage, the peptide creates pathways for the uncontrolled flux of ions and molecules across the membrane barrier. nih.govrsc.orgfrontiersin.org This action dissipates the crucial electrochemical gradients that cells maintain for energy production and other vital functions. asm.org

The formation of these ionic channels leads to rapid depolarization of the membrane potential. oup.com Furthermore, the damage is not limited to small ions. Studies on a truncated Dermaseptin S3 derivative demonstrated that it causes gross permeabilization of yeast cells, allowing the influx of dyes like ethidium (B1194527) bromide and, more critically, the efflux of essential intracellular constituents. nih.gov The leakage of vital components such as ADP, ATP, RNA, and DNA into the surrounding medium has been observed, leading to a complete halt of cellular processes and ultimately, cell death. nih.gov

Permeabilization of Lipid Bilayers and Liposomes

Intracellular Targets and Non-Membranolytic Mechanisms

While membrane disruption is the most accepted primary mechanism of action for dermaseptins, some evidence suggests that these peptides, after crossing the membrane, may also interact with internal cellular components. researchgate.netfrontiersin.org

Some antimicrobial peptides are known to translocate across the cell membrane without causing immediate lysis and then interfere with vital intracellular processes. frontiersin.orgresearchgate.net For dermaseptin, it has been reported that it can inhibit both DNA and RNA synthesis in bacteria at its minimum inhibitory concentration (MIC). researchgate.net One study noted that dermaseptin inhibits RNA synthesis in Escherichia coli within five minutes, suggesting a rapid intracellular action. researchgate.net

It is important to distinguish between direct inhibition of synthesis and the leakage of these macromolecules from a compromised cell. While the efflux of RNA and DNA from cells treated with a Dermaseptin S3 derivative has been clearly demonstrated, this is a direct result of membrane permeabilization. nih.gov However, the specific inhibition of the synthesis of these nucleic acids points to a secondary, non-membranolytic mechanism. researchgate.net It is plausible that after the membrane is breached, or through a non-lytic translocation process, the peptide can access the cytoplasm and bind to negatively charged nucleic acids via electrostatic interactions, thereby interfering with replication, transcription, or translation. frontiersin.orgresearchgate.net

Induction of Oxidative Stress and Apoptosis in Target Cells

The mechanism of action for dermaseptin peptides, including this compound, extends beyond simple membrane disruption to include the induction of programmed cell death, or apoptosis, in target cells. nih.gov This process is often mediated by the generation of oxidative stress. Research on dermaseptins has demonstrated their capacity to induce significant oxidative stress within fungal pathogens such as Candida auris. nih.govresearchgate.net This is evidenced by notable changes in the activity of primary antioxidant enzymes and increased levels of lipid peroxidation, a key indicator of oxidative damage to cellular membranes. nih.gov

Furthermore, studies have shown that dermaseptins can influence the gene expression of these antioxidant enzymes, confirming their impact on the cell's oxidative balance. nih.govresearchgate.net The culmination of this induced oxidative stress is the activation of apoptotic pathways in a dose-dependent manner. nih.govresearchgate.net Activation of apoptosis can be triggered by multiple stimuli, including oxidative stress, which enhances the permeability of the outer mitochondrial membrane. researchgate.net This leads to the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytosol, which in turn activates caspases, the executive enzymes of apoptosis. researchgate.netmdpi.com

Interestingly, the induction of apoptosis appears to be a concentration-dependent mechanism for some dermaseptins. nih.gov At lower concentrations, peptides like Dermaseptin-PS1 have been shown to induce apoptosis through a mitochondrial-related signaling pathway without affecting the integrity of the cell membrane. nih.gov However, at higher concentrations, the primary mechanism shifts to direct membrane disruption. nih.gov This suggests a sophisticated, dual mode of action where lower, sublethal concentrations can trigger a programmed self-destruction sequence within the target cell.

Inhibition of Macromolecular Synthesis (e.g., DNA, protein synthesis)

This compound and related peptides interfere with the fundamental life processes of target cells by inhibiting the synthesis of essential macromolecules. asm.orgasm.org This inhibitory action is a crucial aspect of their antimicrobial effect and can occur independently of, or in concert with, membrane permeabilization. Studies have demonstrated that certain dermaseptins can inhibit the synthesis of RNA, DNA, and proteins. asm.orgubc.ca This is often measured by tracking the incorporation of radiolabeled precursors, such as [3H]uridine for RNA, [3H]thymidine for DNA, and [3H]leucine or [3H]histidine for proteins. asm.orgresearchgate.net

A significant finding is that this inhibition of macromolecular synthesis can occur at sublethal concentrations of the peptide, where widespread membrane damage or rapid cell death is not observed. asm.org For instance, a hybrid peptide of pleurocidin (B1576808) and dermaseptin was shown to affect macromolecular synthesis within five minutes of exposure, even at its minimum inhibitory concentration (MIC), which did not cause bacterial death within 30 minutes. asm.org The frog amphibian peptide dermaseptin has been shown to inhibit RNA synthesis and can translocate across lipid bilayers without necessarily permeabilizing the membranes. asm.org

Peptide Class/DerivativeTarget OrganismInhibited ProcessReference
DermaseptinBacteriaRNA Synthesis asm.org
Pleurocidin-Dermaseptin Hybrid (P-Der)Escherichia coliRNA, DNA, and Protein Synthesis asm.org
This compoundPlasmodium falciparumNucleic Acid Synthesis (via Hypoxanthine incorporation) nih.govexlibrisgroup.com
Thrombin-induced platelet microbicidal protein 1BacteriaProtein and DNA Synthesis asm.org

Specificity of Action: Differentiation Between Microbial and Host Cells

A hallmark of antimicrobial peptides like this compound is their ability to selectively target and eliminate pathogenic microbes while exhibiting minimal toxicity toward host cells. nih.govcpu-bioinfor.org This specificity is fundamental to their potential as therapeutic agents and arises from a combination of biophysical and biochemical factors that allow the peptide to differentiate between microbial and mammalian cell membranes. asm.org

Selective Cytotoxicity towards Pathogens (e.g., Plasmodium falciparum)

Factors Influencing Selectivity (e.g., membrane composition, peptide aggregation)

The selective action of this compound is not governed by a stereospecific receptor but by the physicochemical properties of both the peptide and the target cell membrane. asm.org Key factors include membrane composition and peptide aggregation.

Membrane Composition: Microbial membranes are typically rich in anionic (negatively charged) phospholipids, such as phosphatidylserine (B164497) and phosphatidylglycerol, on their outer surface. nih.govplos.org In contrast, mammalian cell membranes, like those of erythrocytes, are primarily composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine on their outer leaflet, with anionic lipids sequestered in the inner leaflet. nih.govmdpi.com this compound is a polycationic peptide, meaning it carries a net positive charge. nih.gov This leads to a strong electrostatic attraction to the negatively charged surfaces of pathogen membranes, facilitating a higher concentration of the peptide at the target site and subsequent membrane interaction or entry. nih.govnih.gov

FactorRole in SelectivityReference
Membrane Composition The cationic nature of this compound leads to preferential electrostatic attraction to negatively charged microbial membranes over the neutral outer membranes of host cells. nih.govmdpi.comnih.gov
Peptide Aggregation This compound has a lower tendency to aggregate in solution compared to more hemolytic dermaseptins. This lower aggregation state is linked to greater target selectivity and reduced toxicity to host cells. nih.govasm.org
Hydrophobicity & Conformation The balance of hydrophobicity and the ability to adopt a stable α-helical structure upon binding contribute to the peptide's potent and selective antimicrobial activity. nih.govmdpi.com

Biological Activities of Dermaseptin 3 in Preclinical Research Models

Broad-Spectrum Antimicrobial Activity

Dermaseptin-3 and its analogues have shown potent activity against a diverse array of microorganisms, including both bacteria and fungi. nih.govuu.nlasm.orgnih.gov Their efficacy extends to drug-resistant strains, making them a subject of significant interest in the search for new antimicrobial agents. asm.orgasm.org

Antibacterial Efficacy

The antibacterial properties of this compound and its derivatives have been extensively studied, revealing their ability to inhibit the growth of and kill both Gram-positive and Gram-negative bacteria. uu.nlasm.orgnih.gov

This compound and its related peptides have shown significant efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). asm.orgasm.orgnih.gov For instance, the dermaseptin (B158304) derivative K4K20-S4 displayed potent activity against clinical isolates of S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 μg/ml for most strains. asm.org Another derivative, Dermaseptin-AC, exhibited a MIC of 2 μM against S. aureus and MRSA. asm.orgnih.gov In some studies, the antibacterial assay showed a minimum inhibitory concentration of > 12.5 uM in MRSA strains. minciencias.gov.co

The mechanism of action against these bacteria is often rapid, with some derivatives causing a significant reduction in viable colony-forming units (CFU) in as little as 30 minutes. nih.gov This bactericidal activity is primarily attributed to the peptides' ability to interact with and disrupt the bacterial cell membrane. mdpi.com

PeptideBacteriumMIC (µM)MIC (µg/mL)Reference
Dermaseptin-ACStaphylococcus aureus2- asm.org
Dermaseptin-ACMRSA2- asm.org
Dermaseptin-PHStaphylococcus aureus32- mdpi.com
K4K20-S4Staphylococcus aureus-1 - 4 asm.org
Dermaseptin derivativeMRSA>12.5- minciencias.gov.co

The antibacterial spectrum of this compound and its analogues also encompasses a range of Gram-negative bacteria. uu.nlasm.orgnih.gov Studies have demonstrated their activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. asm.orgnih.govnih.gov

For example, the dermaseptin derivative K4K20-S4 was effective against multidrug-resistant Gram-negative clinical isolates, with MICs generally between 1 and 4 μg/ml. asm.org Another study focusing on A. baumannii found that various dermaseptin analogs exhibited MICs ranging from 3.125 to 12.5 μg/mL. nih.govnih.gov Dermaseptin-AC showed a MIC of 4 μM against E. coli and P. aeruginosa. asm.org The action of these peptides against Gram-negative bacteria is also linked to membrane disruption. nih.gov

PeptideBacteriumMIC (µM)MIC (µg/mL)Reference
Dermaseptin-ACEscherichia coli4- asm.org
Dermaseptin-ACPseudomonas aeruginosa4- asm.org
Dermaseptin-PHEscherichia coli16- mdpi.com
K4K20-S4Gram-negative isolates-1 - 4 asm.org
Dermaseptin analogsAcinetobacter baumannii-3.125 - 12.5 nih.govnih.gov

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. nih.govaston.ac.uk Several dermaseptin derivatives have demonstrated the ability to inhibit the formation of biofilms by pathogenic bacteria. nih.govnih.gov

For instance, dermaseptin S4 derivatives have been shown to have concentration-dependent antibiofilm activities against both Gram-positive and Gram-negative bacteria. nih.gov Dermaseptin-AC was found to inhibit biofilm formation in MRSA at a concentration of 4 μM. asm.org The mechanism behind this activity may involve interference with the initial stages of bacterial attachment or disruption of the biofilm matrix. nih.govaston.ac.uk Some dermaseptins are believed to reach target cells within the biofilm, leading to cell death. nih.gov

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)

Antifungal Efficacy

In addition to their antibacterial properties, dermaseptins have also been shown to be effective against pathogenic fungi, particularly yeasts of the Candida genus. nih.govnih.govfrontiersin.org

This compound and its analogues have demonstrated potent antifungal activity against clinically relevant yeasts, including Candida albicans and the emerging multidrug-resistant pathogen Candida auris. rsc.orgnih.govnih.gov

One study reported that a dermaseptin peptide displayed strong antifungal activity against all tested Candida strains, with a MIC of 0.125 μg/mL against C. albicans and MICs ranging from 7.81 to 15.62 μg/mL against C. auris strains. rsc.org Another peptide, Dermaseptin-AC, had a MIC of 2 μM against C. albicans. asm.org The antifungal action of dermaseptins is also thought to involve the disruption of the fungal cell membrane. rsc.org Furthermore, some dermaseptins have been shown to inhibit the formation of Candida biofilms. rsc.orgmdpi.comoup.com For instance, at its MFC value, one dermaseptin exhibited a 93.76% inhibition of mature C. auris biofilms. rsc.org

PeptideFungusMIC (µM)MIC (µg/mL)Reference
DermaseptinCandida albicans-0.125 rsc.org
DermaseptinCandida auris-7.81 - 15.62 rsc.org
Dermaseptin-ACCandida albicans2- asm.org
Dermaseptin-PHCandida albicans16- mdpi.com
Activity against Filamentous Fungi (e.g., Aspergillus fumigatus)

Antiparasitic Efficacy

This compound has demonstrated selective cytotoxicity towards the intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Unlike its counterpart Dermaseptin S4, which is toxic to both the parasite and the host erythrocyte, this compound selectively targets the parasite within the red blood cell. nih.govnih.gov

Studies have shown that this compound inhibits the parasite's ability to incorporate [3H]hypoxanthine, a measure of parasite viability. nih.gov The IC50 value for this compound against the NF54 strain of P. falciparum has been reported to be as low as 0.26 µg/ml. cpu-bioinfor.org Fluorescently labeled this compound has been observed to accumulate within the parasite inside infected erythrocytes, while it only binds to the plasma membrane of uninfected red blood cells. nih.gov This selective accumulation is key to its targeted antiparasitic action without causing significant hemolysis. cpu-bioinfor.orgnih.gov The proposed mechanism involves the peptide permeating the host cell and then directly interacting with the intracellular parasite. nih.gov

Parasite Dermaseptin Variant Activity Metric Value Reference
Plasmodium falciparum (NF54 strain)This compoundIC500.26 µg/ml cpu-bioinfor.org
Plasmodium falciparum (strain H)This compoundIC500.8 µg/ml cpu-bioinfor.org

Dermaseptins have shown efficacy against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. nih.govnih.gov While much of the research has focused on other dermaseptin family members like DS 01 and dermadistinctins, the general anti-Trypanosoma activity of this peptide family is well-documented. nih.gov These peptides have been shown to eliminate both trypomastigote and epimastigote forms of the parasite in culture. nih.gov A study on Dermaseptin 01 (DS 01) showed complete clearance of the parasite within 2 hours of incubation at a concentration of approximately 6 µM, without causing morphological alterations to mouse erythrocytes or white blood cells. nih.gov This suggests a therapeutic potential for dermaseptins in combating T. cruzi infections. nih.govmdpi.com

Dermaseptins have also been investigated for their activity against various Leishmania species, the causative agents of leishmaniasis. nih.govresearchgate.neteurekaselect.com Studies have demonstrated that dermaseptins can inhibit the growth of Leishmania promastigotes. For instance, Dermaseptin showed inhibitory activity against Leishmania major promastigotes and also exhibited a selectivity index of 8 against intracellular forms of the parasite. nih.govresearchgate.net This indicates that the peptide can target the parasite within host cells, which is crucial for treating leishmaniasis. The antileishmanial effect is concentration-dependent, and peptides with a higher positive charge have been observed to exhibit more potent activity. researchgate.net These findings suggest that dermaseptins are promising candidates for the development of new antileishmanial therapies. nih.govresearchgate.neteurekaselect.com

Activity against Trypanosoma cruzi (Chagas Disease)

Antiviral Efficacy

The antiviral properties of the dermaseptin family have been explored against several viruses, although specific data for this compound is less abundant compared to other variants like Dermaseptin S4. Generally, dermaseptins have shown activity against enveloped viruses. sci-hub.seafricaresearchconnects.comvulcanchem.com For example, Dermaseptin S4 has demonstrated significant inhibitory effects against the Rabies virus (RABV). africaresearchconnects.comvulcanchem.com

Research on Dermaseptin 01 revealed antiviral activity against Dengue virus type 2, but not against Herpes simplex virus type 1 or Vaccinia virus. unirioja.es Another study focusing on Zika virus (ZIKV) found that derivatives of Dermaseptin S4 could inhibit ZIKV infection, while derivatives of Dermaseptin B2 did not show the same effect. nih.gov These findings suggest that the antiviral activity of dermaseptins can be specific to both the peptide variant and the type of virus. The mechanism of action is often linked to the disruption of the viral envelope or inhibition of early stages of viral infection. nih.gov

Activity against Herpes Simplex Virus (HSV-1, HSV-2)

Dermaseptins, a family of antimicrobial peptides, have demonstrated notable antiviral activity against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in in vitro studies. researchgate.netnih.gov The primary mechanism of action appears to be the interference with the initial stages of viral infection. nih.gov Research suggests that dermaseptins can block the attachment, adsorption, and fusion phases of the HSV infection cycle. mdpi.com This is achieved through direct interaction with the viral envelope or by binding to heparan sulfate (B86663) on the host cell surface, which is crucial for viral attachment. mdpi.comfrontiersin.org

Studies have shown that the co-incubation of dermaseptin peptides with the cell-free virus before infection leads to a significant reduction in viral infectivity. nih.govmdpi.com Specifically, derivatives of Dermaseptin S4 have shown efficacy against both HSV-1 and HSV-2, including acyclovir-resistant strains. nih.govresearchgate.net The antiviral effect is concentration-dependent, with some derivatives showing activity at low microgram per milliliter concentrations. researchgate.net While some dermaseptins, like Dermaseptin 01, did not show significant activity against HSV-1 in one study unirioja.es, others, including S1-S5, were effective in reducing the cytopathic effect and virus yield in cell cultures. researchgate.net The ability of these peptides to disrupt the early phases of the viral lifecycle highlights their potential as lead structures for developing new anti-herpetic agents. nih.gov

Activity against Zika Virus (ZIKV)

Preclinical research has identified dermaseptins as potential therapeutic agents against the Zika virus (ZIKV). researchgate.netnih.gov Analogs of Dermaseptin S4 have demonstrated significant antiviral activity against ZIKV in cell-based assays. researchgate.netnih.gov The mechanism of action involves inhibiting the initial stages of viral infection, which was observed when the peptides were pre-incubated with the virus before being introduced to host cells. researchgate.netnih.gov

The antiviral efficacy of these peptides is concentration-dependent. For instance, specific derivatives of Dermaseptin S4 showed a reduction in ZIKV infection at concentrations as low as 3 to 12.5 µg/ml. researchgate.netnih.gov One particular analog, K4K20K27S4, resulted in an approximately 90% reduction in infection at a concentration of 6.25 µg/ml. nih.gov In contrast, Dermaseptin B2 and its derivatives did not show anti-Zika activity and, in some cases, appeared to increase infectivity. researchgate.net These findings underscore the potential of specific dermaseptin analogs as lead compounds for the development of novel antiviral treatments for Zika virus infections. researchgate.netnih.gov

Table 1: Antiviral Activity of Dermaseptin S4 Analogs Against Zika Virus

Dermaseptin Analog Concentration for ~80-90% Infection Reduction Reference
K4K20K27S4 6.25 µg/ml nih.gov
K4K20S4 3 µg/ml nih.gov
K4S4(1-16) 12.5 µg/ml nih.gov
Computational Studies against SARS-CoV-2

While direct experimental research on this compound against SARS-CoV-2 is limited, computational studies have become a crucial first step in identifying potential viral inhibitors. nih.gov These in silico methods, such as molecular dynamics (MD) simulations and molecular docking, are used to predict how a molecule might interact with key viral proteins. mdpi.comnih.gov For SARS-CoV-2, a primary target for such studies is the main protease, 3CLpro, an enzyme essential for viral replication. mdpi.comnih.gov

Computational approaches allow for the screening of vast libraries of compounds to identify potential drug candidates that could block the function of proteins like 3CLpro. nih.gov By understanding the conformational dynamics and the characteristics of the active site of these viral enzymes, researchers can design molecules that are more likely to exhibit inhibitory effects. mdpi.comnih.gov Although specific computational studies focusing solely on this compound against SARS-CoV-2 are not detailed in the provided results, the general methodology of using computational drug discovery is well-established for identifying antiviral agents against emerging viruses like SARS-CoV-2. nih.govxiahepublishing.com

Immunomodulatory Properties

Effects on Host Immune Cells (e.g., macrophages, phagocytic capacity)

Phagocytes, such as macrophages, are essential components of the innate immune system, responsible for engulfing and eliminating pathogens, foreign particles, and cellular debris. nih.gov The process of phagocytosis is critical for host defense and maintaining homeostasis. nih.gov The efficiency of phagocytosis can be influenced by various stimuli, including cytokines and other mediators. frontiersin.org For instance, certain cytokines can promote phagocytosis, while other factors can inhibit the phagocytic function of macrophages. nih.gov

The capacity for phagocytosis is not static and can be enhanced. biorxiv.org The differentiation of monocytes into macrophages, for example, leads to an increased phagocytic capacity. frontiersin.org This enhancement is associated with changes in the molecular machinery that governs the engulfment process. frontiersin.org While direct studies on this compound's effect on macrophage phagocytic capacity were not found, the general principle is that the physical and signaling networks within macrophages can be modulated to alter their ability to engulf targets. nih.gov This includes changes in membrane availability and the localization of key signaling proteins. nih.gov

Role in Innate Immunity

This compound is recognized as an antimicrobial peptide that plays a role in the innate immune system. rsc.orguniprot.org As part of the amphibian defense peptide family, its primary function is to act as a first line of defense against a broad spectrum of pathogens, including bacteria and fungi. rsc.orguniprot.org The UniProt database explicitly lists this compound's biological process as being involved in the innate immune response and the defense response to bacteria. uniprot.org

These peptides contribute to innate immunity through their direct antimicrobial actions, which can involve disrupting the cell membranes of invading organisms. rsc.org The ability of dermaseptins to act against various pathogens is a key feature of their role in the innate immune defenses of the organisms that produce them. nih.gov This function is crucial for providing immediate, non-specific protection against infections.

Peptide Engineering and Research Applications of Dermaseptin 3

Synthetic Approaches for Dermaseptin-3 and its Analogs

The production of this compound and its derivatives for research and potential therapeutic applications relies on two primary methods: chemical synthesis and recombinant production. These techniques allow for the creation of both the natural peptide and engineered analogs with modified properties.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like this compound and its analogs. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The process is highly automated and allows for precise control over the peptide sequence. frontiersin.org

The most common strategy used for synthesizing dermaseptin (B158304) derivatives is the Fmoc (9-fluorenylmethyloxycarbonyl) active ester chemistry. asm.org The synthesis process begins with the C-terminal amino acid attached to a resin, such as 4-methylbenzhydrylamine-resin for producing C-terminally amidated peptides. asm.org The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Once the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, which typically consists of trifluoroacetic acid (TFA) mixed with scavengers like thioanisole (B89551) and water to remove the side-chain protecting groups. frontiersin.org The crude peptide is then purified to a high degree of homogeneity (often >98%) using reversed-phase high-performance liquid chromatography (RP-HPLC). asm.org The identity and purity of the final peptide are confirmed by mass spectrometry, such as MALDI-TOF-MS. nih.govfrontiersin.org This method has been successfully used to synthesize various dermaseptin peptides and their derivatives for research purposes. nih.gov

Recombinant Production (e.g., in plants)

Recombinant DNA technology offers an alternative and scalable method for producing antimicrobial peptides (AMPs) like dermaseptins. mdpi.com Plant-based expression systems, in particular, are gaining attention as cost-effective and safe platforms for large-scale production of biopharmaceuticals. mdpi.comnih.gov

The general strategy involves introducing the gene encoding the desired dermaseptin peptide into a plant's genome. This can be achieved through various transformation techniques, with Agrobacterium-mediated transformation being a common method. nih.gov To enhance the expression and stability of the recombinant peptide, several strategies are employed. These include the use of strong promoters, codon optimization for the host plant, and the fusion of the AMP with a carrier protein or a stabilizing domain. nih.gov

For instance, a study on the recombinant production of Dermaseptin B1 (DrsB1) in tobacco (Nicotiana tabacum) hairy roots involved fusing the DrsB1 coding sequence to a chitin-binding domain (CBD). nih.govresearchgate.net This fusion strategy aimed to increase the peptide's stability and its affinity for the chitin-containing cell walls of fungal pathogens. nih.govnih.gov The expression of the recombinant fusion protein was confirmed through molecular analyses, and the purified peptide demonstrated enhanced antimicrobial activity. nih.govresearchgate.net Such plant-based systems hold promise for the sustainable production of this compound and its analogs for agricultural and pharmaceutical applications. google.com

Design and Development of this compound Derivatives

The native structure of dermaseptins serves as a template for designing novel peptide derivatives with improved antimicrobial potency, selectivity, and stability. Peptide engineering strategies focus on modifying the primary sequence to alter key physicochemical properties that govern biological activity.

Truncation and Shortened Analogs

Structure-activity relationship studies have revealed that the full length of the dermaseptin peptide is not always necessary for its antimicrobial function. nih.gov The N-terminal domain, which typically forms an amphipathic α-helix, is often sufficient for antimicrobial activity, while the C-terminal region may contribute more to non-specific membrane lysis and cytotoxicity. semanticscholar.orgnih.gov

Truncation studies, particularly on Dermaseptin S4, have led to the development of shorter, yet potent, derivatives. asm.org For example, a 13-residue N-terminal derivative of Dermaseptin S4, known as K4-S4(1-13), was found to retain significant antimicrobial activity with reduced toxicity. asm.org Further shortening of the peptide to 10 residues, however, often leads to a significant loss of activity, suggesting a minimum length requirement for effective membrane interaction. semanticscholar.org The design of truncated analogs often involves optimizing the length to balance antimicrobial potency and reduce undesirable effects like hemolysis. nih.gov Shortened peptides, such as 16-mer and 19-mer derivatives, have also been successfully designed, demonstrating that N-terminal fragments can maintain the essential structural features for antimicrobial action. nih.govnih.gov

Table 1: Examples of Truncated Dermaseptin Analogs and Their Properties

Parent PeptideTruncated AnalogLength (Amino Acids)Key FindingReference
Dermaseptin S4K4-S4(1-13)13Retained antimicrobial activity with reduced toxicity. asm.org
Dermaseptin S4K4-S4(1-16)16Showed reduced anti-Zika activity compared to longer analogs but had impressively reduced toxicity. nih.gov
Dermaseptin-PCDMPC-1919Exhibited similar antimicrobial potency to the parent peptide but with significantly decreased hemolytic effect. nih.gov
Dermaseptin B2[1-23]-DRS-B223This shortened derivative showed no activity against bacteria while preserving the net cationic charge of the native peptide. nih.govnih.gov

Rational Design Based on Structure-Activity Relationships

Rational design involves making specific amino acid substitutions to modulate the physicochemical properties of the peptide, such as net positive charge, hydrophobicity, and amphipathicity. nih.gov These properties are critical determinants of a peptide's interaction with microbial membranes and its selectivity for prokaryotic over eukaryotic cells.

Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), generally enhances the initial electrostatic attraction to negatively charged bacterial membranes, leading to increased antimicrobial potency. nih.govmdpi.com For example, an analog of Dermaseptin-PT9, where two acidic residues were replaced with lysines, resulted in a significant increase in antimicrobial activity. nih.gov

Hydrophobicity and the hydrophobic moment, which describes the amphipathicity of the α-helix, are also crucial. researchgate.net Increasing hydrophobicity can enhance membrane disruption but may also lead to higher toxicity towards mammalian cells. semanticscholar.org Therefore, a key challenge in rational design is to optimize the balance between charge and hydrophobicity to maximize antimicrobial efficacy while minimizing cytotoxicity. nih.gov This approach has been used to design derivatives with selective activity against either Gram-positive or Gram-negative bacteria. asm.org

Table 2: Examples of Rationally Designed Dermaseptin Derivatives

Parent PeptideDerivativeModificationOutcomeReference
Dermaseptin-PT9K8, 23-DPT9Substitution of Asp8 and Glu23 with Lysine (increased cationicity)Markedly increased antimicrobial effect and enhanced anti-proliferative effect against cancer cells. nih.gov
Dermaseptin S4K4K20-S4Substitution of Met4 and Asn20 with Lysine (increased cationicity)Higher binding affinity and virtually non-discriminative high cytotoxicity. semanticscholar.org
Dermaseptin-ACDRP-AC4aAmino acid substitutions to increase net charge.Significantly increased potency against bacteria compared to the natural peptide. mdpi.com
Dermaseptin S4 derivativeAminohexyl-K-PConjugation of an aminoacyl-lysin moiety (changed hydrophobicity and charge)Became predominantly active against gram-negative bacteria. asm.org

Chimeric Peptide Constructs (e.g., with RNA III-Inhibiting Peptide)

A sophisticated approach to peptide engineering is the creation of chimeric or hybrid peptides. This involves covalently linking two or more peptides with distinct mechanisms of action to create a multifunctional molecule. nih.govopenalex.org This strategy aims to achieve synergistic effects, where the combined activity is greater than the sum of the individual components. nih.gov

A notable example is the construction of a chimeric peptide by fusing a 13-residue dermaseptin derivative (DD13) with the RNA III-Inhibiting Peptide (RIP). asm.orgnih.govfrontiersin.org DD13, derived from Dermaseptin S4, acts by disrupting bacterial cell membranes. asm.org RIP, on the other hand, is a heptapeptide (B1575542) that interferes with the quorum-sensing system in staphylococci, thereby inhibiting biofilm formation. asm.orgnih.gov

The resulting chimeric peptide, DD13-RIP, was shown to be highly effective in preventing graft-associated infections by methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis. nih.govfrontiersin.org In vivo studies demonstrated that the hybrid peptide was more potent at preventing staphylococcal infections at lower doses compared to the individual peptides. nih.gov This synergistic effect is attributed to the dual mechanism of action: direct bacterial killing by the dermaseptin component and disruption of bacterial communication and biofilm formation by the RIP component. nih.gov

Enhanced Antibacterial Activity through Modifications

Peptide engineering has been instrumental in enhancing the therapeutic potential of natural antimicrobial peptides like this compound. By strategically modifying its amino acid sequence, researchers have developed analogs with improved antibacterial efficacy and selectivity. These modifications often focus on increasing the peptide's net positive charge and optimizing its hydrophobicity, key factors that govern its interaction with microbial membranes.

A common strategy involves substituting neutral or acidic amino acids with cationic residues, such as lysine. For instance, the creation of analogs like K⁵, ¹⁷-DPS3, where acidic residues at positions 5 and 17 of Dermaseptin-PS3 were replaced with lysine, resulted in significantly enhanced antimicrobial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. mdpi.com Similarly, increasing the positive charge of Dermaseptin S4 derivatives, such as in the analog K4K20-S4, led to a dramatic increase in potency against bacteria by up to two orders of magnitude compared to the native peptide. asm.orgcapes.gov.br Another approach involves truncating the peptide sequence. Studies have shown that shortened versions of dermaseptins, such as 16-mer fragments, can retain or even exceed the antimicrobial activity of the full-length peptide. researchgate.net For example, the truncated derivative of Dermaseptin s3, DS s3 (1-16), demonstrated complete growth inhibition of Saccharomyces cerevisiae. nih.gov

Optimizing hydrophobicity is another critical aspect of dermaseptin engineering. The substitution of neutral amino acids with hydrophobic ones, like leucine, in the L¹⁰, ¹¹-DPS3 analog, also led to enhanced antimicrobial effects. mdpi.com Furthermore, acylating dermaseptin derivatives has been shown to boost antibacterial activity, particularly against Gram-positive bacteria. asm.org The combination of these strategies—increasing cationicity, optimizing hydrophobicity, and truncating the peptide—has yielded derivatives with not only potent but also more selective antibacterial action, sometimes discriminating between Gram-positive and Gram-negative bacteria. asm.orgasm.org

The following table summarizes the enhanced activity of various this compound analogs against different microorganisms.

Peptide/Analog Modification Target Microorganism Observed Effect
K⁵, ¹⁷-DPS3Substitution with lysineStaphylococcus aureus, Escherichia coli, Candida albicansEnhanced antimicrobial activity (MIC ≤ 8 µM). mdpi.com
L¹⁰, ¹¹-DPS3Substitution with leucineH157 cellsEnhanced anticancer activity. mdpi.com
K4K20-S4Substitution with lysineBacteriaTwo orders of magnitude more potent than native Dermaseptin S4. asm.orgcapes.gov.br
DS s3 (1-16)TruncationSaccharomyces cerevisiaeComplete growth inhibition. nih.gov
Aminohexyl-K-PAminoacyl-lysin conjugationGram-negative bacteriaPotent activity (MIC50, 6.2 µM). asm.org
Hexyl-M4-PAcylationGram-positive bacteriaPotent activity (MIC50, 3.1 µM). asm.org

Research Methodologies for Studying this compound

A variety of sophisticated research methodologies are employed to elucidate the structure, function, and mechanism of action of this compound and its derivatives. These techniques provide insights from the molecular to the cellular level, helping to build a comprehensive understanding of how these peptides interact with and disrupt microbial cells.

Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Spectroscopic techniques are fundamental in characterizing the structural and interactive properties of this compound. Circular dichroism (CD) spectroscopy is widely used to determine the secondary structure of the peptide in different environments. frontiersin.orgpeerj.commdpi.com In aqueous solutions, dermaseptins often exhibit a random coil structure. frontiersin.orgnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, they adopt a distinct α-helical conformation. frontiersin.orgacs.org For example, Dermaseptin-PP showed almost no α-helical structure in an aqueous solution but possessed a typical α-helical structure in a TFE solution. frontiersin.org The degree of helicity can be correlated with the peptide's antimicrobial activity, as the α-helical structure is crucial for membrane insertion and disruption. nih.gov

Fluorescence spectroscopy, often utilizing the intrinsic fluorescence of tryptophan residues within the peptide sequence, provides valuable information about the peptide's interaction with lipid membranes. acs.orgcore.ac.uk By monitoring changes in the fluorescence emission spectrum, such as a blue shift, researchers can infer the insertion of the peptide into the hydrophobic core of the lipid bilayer. core.ac.uk Quenching experiments can further reveal the depth of peptide penetration into the membrane. acs.org These studies have shown that dermaseptins insert more deeply into anionic lipid vesicles, which mimic bacterial membranes, compared to zwitterionic vesicles that resemble mammalian cell membranes. acs.orgcore.ac.uk

Microscopy Techniques (e.g., Atomic Force Microscopy for membrane alterations)

Atomic force microscopy (AFM) has emerged as a powerful tool for visualizing the effects of this compound on bacterial membranes at the nanoscale. acs.orgucl.ac.ukucl.ac.be AFM allows for the direct observation of morphological changes on the surface of treated bacteria in real-time and under physiological conditions. ucl.ac.ukresearchgate.net Studies using AFM have revealed that dermaseptin analogs can cause significant alterations to the bacterial surface, including increased roughness and the formation of disruptions. researchgate.netnih.govresearchgate.net For instance, treatment of Acinetobacter baumannii with the K4S4(1-16) peptide led to observable morphological changes and significant surface alterations, which are believed to be caused by the disruption of membrane integrity. nih.govresearchgate.net These high-resolution images provide direct evidence for the membrane-lytic mechanism of action of dermaseptins. acs.org

Liposome and Vesicle Permeabilization Assays

Liposome and vesicle permeabilization assays are essential for quantifying the membrane-disrupting activity of this compound and its analogs. These assays typically use artificial lipid vesicles (liposomes) loaded with a fluorescent dye, such as calcein. plos.org The release of the dye upon peptide-induced membrane permeabilization can be measured spectrophotometrically, providing a quantitative measure of the peptide's lytic activity.

These assays have demonstrated that dermaseptins are highly effective at permeabilizing liposomes, particularly those with an anionic lipid composition that mimics bacterial membranes. acs.orgcore.ac.ukplos.org The efficiency of permeabilization often correlates with the peptide's antimicrobial potency. For example, Dermaseptin S9 was found to induce efficient permeabilization in zwitterionic phosphatidylcholine (PC) vesicles. plos.org Furthermore, these assays can be used to study the kinetics of membrane disruption and the influence of lipid composition on peptide activity. core.ac.uk

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations offer atomic-level insights into the interactions between this compound and lipid bilayers. portlandpress.comnih.gov These in silico approaches can simulate the dynamic behavior of the peptide as it approaches, binds to, and inserts into the membrane. MD simulations have been used to study the orientation of the peptide relative to the membrane surface, the role of specific amino acid residues in membrane binding, and the conformational changes the peptide undergoes upon interaction with lipids. plos.org

Simulations have shown that the initial binding of dermaseptins to the membrane is driven by electrostatic interactions between the positively charged peptide and the negatively charged lipid headgroups. mdpi.com Following binding, the peptide inserts into the hydrophobic core of the membrane, leading to significant disordering of the lipid chains and a decrease in bilayer thickness. portlandpress.complos.org These computational studies are consistent with the "carpet-like" or "barrel-stave" models of antimicrobial peptide action and provide a detailed molecular picture of the membrane disruption process. portlandpress.com

In vitro Antimicrobial Susceptibility Testing (MIC, MBC, MFC)

In vitro antimicrobial susceptibility testing is a cornerstone for evaluating the efficacy of this compound and its derivatives against a wide range of microorganisms. The most common methods used are the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). asm.orgnih.govasm.org

The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after a specified incubation period. asm.orgnih.gov The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria. nih.govasm.org Similarly, the MFC is the lowest concentration that kills a significant proportion of a fungal population. These values are typically determined using broth microdilution or agar (B569324) dilution methods. asm.orgembrapa.br

Numerous studies have reported the MIC, MBC, and MFC values for various dermaseptin analogs against a broad spectrum of bacteria and fungi, including multidrug-resistant strains. asm.orgnih.govasm.orgnih.gov For example, analogs of Dermaseptin S4 have shown potent activity against clinical isolates of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with MICs often in the low microgram per milliliter range. asm.org The following table provides a summary of reported MIC and MBC values for different dermaseptin derivatives.

Peptide/Analog Target Microorganism MIC (µg/mL) MBC (µg/mL)
Dermaseptin S4 analogsAcinetobacter baumannii3.125 - 12.5 nih.gov6.25 - 25 nih.gov
K4K20-S4Gram-negative & Gram-positive clinical isolates1 - 4 asm.orgNot Reported
Dermaseptin-ACS. aureus, E. faecalis, MRSA, E. coli, C. albicans2 µM asm.org2 µM asm.org
Dermaseptin-ACP. aeruginosa4 µM asm.org8 µM asm.org
Dermaseptin-ACK. pneumoniae2 µM asm.org8 µM asm.org
DermaseptinAeromonas cauiae50 medchemexpress.comNot Reported
DermaseptinPseudomonas aeroginusa100 medchemexpress.comNot Reported
DermaseptinEscherichia coli25 medchemexpress.comNot Reported
DermaseptinEnterococcus faecalis15 medchemexpress.comNot Reported
DermaseptinMicrosporum canis50 medchemexpress.comNot Reported

Cell Viability Assays (e.g., MTT, CellTiter-Glo) for Selective Activity

The selective activity of dermaseptin peptides is a critical aspect of their research, distinguishing their potent effects on target cells (e.g., microbial or cancerous) from their effects on host mammalian cells. To quantify this selectivity, various cell viability assays are employed, with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay and the luminescent CellTiter-Glo® assay being prominent examples. bmglabtech.commdpi.commdpi.com

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. mdpi.comnih.gov In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. bmglabtech.comnih.gov Researchers have used the MTT assay to evaluate the cytotoxicity of dermaseptin derivatives against various cell lines. For instance, the cytotoxicity of Dermaseptin-AC was assessed on cancer cells and normal cells, showing a slightly stronger effect on cancer cells. asm.org Similarly, the anti-proliferative activities of Dermaseptin-PH and other novel dermaseptins were determined against a panel of human cancer cell lines (including MCF-7, H157, U251MG, MDA-MB-435S, and PC-3) using MTT assays, which revealed varying IC50 values depending on the cell line and peptide sequence. mdpi.compeerj.com The cytotoxicity of dermaseptin S4 and B2 derivatives against the HEp-2 cell line has also been analyzed using this method, demonstrating that cytotoxicity is concentration-dependent. mdpi.com

The CellTiter-Glo® Luminescent Cell Viability Assay operates on a different principle, measuring the amount of ATP present, which is a key indicator of metabolically active cells. bmglabtech.comnih.gov This assay is generally considered more sensitive than colorimetric methods like MTT. bmglabtech.comnews-medical.net The reaction involves the lysis of cells to release ATP, which then participates in a luciferase-catalyzed reaction to produce a luminescent signal proportional to the ATP concentration. nih.gov This assay was used to investigate the cytotoxicity of Dermaseptin B2 (DRS-B2) immobilized on alginate nanoparticles on the HMC3 and HeLa cell lines. The comparison between assays like MTT and CellTiter-Glo is important, as studies have shown that some compounds, particularly polyphenols, can interfere with the MTT reduction process, potentially leading to an overestimation of cell viability. mdpi.com CellTiter-Glo, by measuring ATP, can offer a more accurate assessment in such cases. mdpi.com

Table 1: Examples of Cell Viability/Cytotoxicity Studies on Dermaseptin Peptides

Dermaseptin DerivativeAssay UsedCell Lines TestedKey FindingReference
Dermaseptin-ACMTTCancer cells and normal cellsSlightly stronger effect observed on cancer cells. asm.org
Dermaseptin-PHMTTMCF-7, H157, U251MG, MDA-MB-435S, PC-3Exhibited broad-spectrum antiproliferative activity with IC50 values ranging from 0.69 μM to 11.8 μM. mdpi.com
DRS-DU-1MTTH157, PC-3Showed selective activity against H157 (IC50 = 8.43 µM) and PC-3 (IC50 = 21.6 µM) cells. peerj.com
Derivatives of S4 and B2MTTHEp-2Cytotoxicity was found to be concentration-dependent. mdpi.com
Dermaseptin B2 (DRS-B2)CellTiter-Glo®HMC3, HeLaUsed to confirm the safety of a new formulation on eukaryotic cell lines. nih.gov

Biofilm Inhibition Assays

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The ability of dermaseptins to inhibit the formation of and eradicate established biofilms is a significant area of research. Assays to determine this activity typically measure the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC). iiitd.edu.inmdpi.com

A common method for quantifying biofilm mass is the crystal violet staining assay. asm.orgmdpi.com In this procedure, bacteria are incubated in microtiter plates with varying concentrations of the peptide. mdpi.com For MBIC assays, the peptide is added at the time of bacterial inoculation to assess its ability to prevent biofilm formation. asm.org For MBEC assays, the biofilm is allowed to mature for a period (e.g., 24-48 hours) before the peptide is introduced, to test its ability to destroy an established biofilm. mdpi.comresearchgate.net After incubation, non-adherent (planktonic) bacteria are washed away, and the remaining biofilm is stained with crystal violet. mdpi.com The dye is then solubilized, and the absorbance is measured, with lower absorbance indicating less biofilm. mdpi.com

Research has shown that various dermaseptins are effective at inhibiting biofilm formation. For example, Dermaseptin-AC was found to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 4 μM, although a much higher concentration (256 μM) was needed to eradicate a mature biofilm. asm.org Similarly, a novel dermaseptin (DPT9) and its analogue (K8,23-DTP9) were able to inhibit biofilm formation of S. aureus, MRSA, and E. coli. iiitd.edu.in Studies on rationally designed dermaseptin derivatives, such as DRP-AC4a, also demonstrated potent anti-biofilm activity against S. aureus. mdpi.com Likewise, N-terminal derivatives of a novel dermaseptin from Phyllomedusa coelestis showed activity against biofilm formation by clinical isolates of MRSA and P. aeruginosa from cystic fibrosis patients. mdpi.com

Table 2: Biofilm Inhibition and Eradication Activity of Dermaseptin Derivatives

Dermaseptin DerivativeTarget OrganismMBIC (µM)MBEC (µM)Reference
Dermaseptin-ACMRSA4256 asm.org
DPT9S. aureus64>256 iiitd.edu.in
K8,23-DTP9S. aureus8128 iiitd.edu.in
DPT9MRSA128>256 iiitd.edu.in
K8,23-DTP9MRSA8256 iiitd.edu.in
DRP-AC4aS. aureus4>256 mdpi.com

Novel Delivery Systems for Research Applications (excluding clinical)

To enhance the stability and efficacy of dermaseptins for research purposes, novel delivery systems are being explored. These systems aim to protect the peptide from degradation and deliver it more effectively to its target.

Immobilization on Nanoparticles (e.g., Alginate Nanoparticles)

One promising research strategy involves the immobilization of dermaseptins onto nanoparticles. Specifically, the adsorption of Dermaseptin B2 (DRS-B2) onto alginate nanoparticles (Alg NPs) has been shown to create a formulation with significantly enhanced antibacterial activity. nih.govresearchgate.net This new formulation demonstrated higher efficacy against both colistin-sensitive and colistin-resistant strains of Escherichia coli when compared to DRS-B2 alone. nih.gov

Further research found that the antibacterial effect of the Alg NPs + DRS-B2 formulation could be potentiated by the addition of small molecules like lactic acid or menthol. nih.gov The safety of these formulations was confirmed using human erythrocyte and eukaryotic cell line models. nih.gov This approach of using biodegradable nanoparticles as carriers provides a platform for developing more potent antimicrobial agents for research applications. researchgate.net

Proposed Use in Research Drug Delivery Systems (e.g., erythrocyte affinity-based)

A novel drug delivery concept has been proposed for dermaseptins that leverages their affinity for the plasma membrane of human erythrocytes (red blood cells, RBCs). wikipedia.org This system involves loading a non-toxic analogue of a dermaseptin, such as the K4–S4(1–13)a analogue of dermaseptin S4, onto RBCs. wikipedia.org These carrier RBCs can then transport the peptide through the circulatory system. wikipedia.orgmdpi.com

The core principle of this system is affinity-driven molecular transfer. wikipedia.orgacs.org The dermaseptin derivative is designed to have a greater affinity for the microbial membrane than for the erythrocyte membrane. wikipedia.org Upon reaching a microbial target, the peptide is spontaneously transferred from the RBC to the microbe, where it can then exert its membrane-lytic activity. wikipedia.org This erythrocyte-based carrier system is an area of interest for drug delivery research due to the long circulation time, biocompatibility, and abundance of RBCs. mdpi.com

Comparative Studies and Broader Implications Within Amp Research

Comparison with Other Dermaseptins (e.g., S1, S4, B2)

The dermaseptin (B158304) family is a large group of antimicrobial peptides primarily isolated from the skin secretions of frogs from the Phyllomedusinae subfamily. sci-hub.senih.gov While sharing a common ancestral origin, individual dermaseptins exhibit distinct structural and functional properties. Dermaseptin-3, like other members of this family, is a cationic, amphipathic peptide, but with specific attributes that differentiate it from well-studied counterparts such as Dermaseptin-S1, -S4, and -B2. uniprot.org

Dermaseptins are generally characterized by their α-helical structure in membrane-mimicking environments, a feature crucial for their antimicrobial action. tcdb.orgbachem.com They typically range from 24 to 34 amino acids in length. mdpi.com Variations in amino acid sequence lead to differences in net charge, hydrophobicity, and helical structure, which in turn affect their biological activity and target specificity. peerj.commdpi.comnih.gov

Dermaseptin-S1 , one of the first discovered dermaseptins, is a 34-amino acid peptide known for its potent activity against pathogenic fungi and bacteria, with low hemolytic activity. mdpi.comuniprot.org In contrast, Dermaseptin-S4 , a 28-residue peptide, is notable for its strong hemolytic activity against erythrocytes, a property that has been the focus of structure-activity relationship studies to create less toxic analogs. nih.govajol.info For instance, while both S3 and S4 can inhibit the intraerythrocytic parasite Plasmodium falciparum, S4 is toxic to the host erythrocyte, whereas S3 is not. ajol.info

Dermaseptin-B2 , a 33-amino acid peptide from Phyllomedusa bicolor, is one of the most active members of the family against a broad spectrum of microbes, including bacteria, yeasts, and fungi, and generally displays low hemolytic activity. mdpi.comnih.gov Its N-terminal region has been identified as essential for its antibacterial action. mdpi.comThis compound from Phyllomedusa bicolor is a 30-amino acid peptide with activity against Gram-positive and Gram-negative bacteria. Another this compound, from Phyllomedusa tarsius, is also a 30-amino acid peptide with demonstrated hemolytic activity. uniprot.org

The antimicrobial spectra of these peptides often overlap, yet their potencies can vary significantly against different microorganisms. nih.gov Interestingly, combinations of different dermaseptins can result in synergistic effects, leading to a dramatic increase in antimicrobial activity. nih.gov

Table 1: Comparative Properties of Selected Dermaseptins

Peptide Source Organism Length (Amino Acids) Key Characteristics Hemolytic Activity UniProt ID
This compound Phyllomedusa bicolor 30 Antibacterial against Gram-positive and Gram-negative bacteria. Not specified P81488
This compound Phyllomedusa tarsius 30 Antimicrobial against bacteria and yeasts. uniprot.org High P84923
Dermaseptin-S1 Phyllomedusa sauvagii 34 Potent antifungal and antibacterial. mdpi.comuniprot.org Low P25095
Dermaseptin-S3 Phyllomedusa sauvagii 30 Antimicrobial, non-hemolytic, targets intracellular parasites. ajol.infomedchemexpress.com Low P81050
Dermaseptin-S4 Phyllomedusa sauvagii 28 Broad-spectrum antimicrobial, potent antiviral. nih.govajol.info High P80280
Dermaseptin-B2 Phyllomedusa bicolor 33 High activity against a broad range of microbes. mdpi.comnih.gov Low P31107

Comparative Analysis with Other Classes of Antimicrobial Peptides

This compound and its family members share functional similarities with other classes of AMPs, such as magainins, defensins, and cathelicidins, yet they are structurally distinct. These other AMP families are also key components of the innate immune system across a wide range of species.

Magainins , isolated from the skin of the African clawed frog Xenopus laevis, are, like dermaseptins, cationic, linear peptides that form amphipathic α-helices. asm.orgnih.gov They exhibit broad-spectrum antimicrobial activity by permeabilizing bacterial membranes. nih.gov Both dermaseptins and magainins have been investigated for their potential as microbicides due to their activity against sexually transmitted pathogens. nih.gov

Defensins are a large family of cationic peptides found in vertebrates, invertebrates, and plants. lu.se Unlike the linear, helical dermaseptins, defensins have a characteristic structure stabilized by multiple disulfide bonds, forming a stable β-sheet core. lu.senih.gov Mammalian defensins are crucial in the defense against microbial invasion at epithelial surfaces and within neutrophils. lu.se

Cathelicidins are another major class of mammalian AMPs. mdpi.com They are synthesized as precursor proteins containing a conserved "cathelin" domain and a variable C-terminal peptide domain. mdpi.com Upon cleavage, the C-terminal peptide becomes the active AMP. mdpi.com The human cathelicidin (B612621) LL-37, for example, is an α-helical peptide that, like dermaseptins, exerts its antimicrobial effect through membrane disruption but also has diverse immunomodulatory functions. mdpi.comjmb.or.kr

The primary mechanism of action for many of these peptide classes, including this compound, involves electrostatic interaction with the negatively charged microbial membrane, followed by membrane perturbation or pore formation. jmb.or.kr However, the specific structural features of each peptide family—such as the stable disulfide-bonded structure of defensins versus the flexible α-helical nature of dermaseptins—dictate their precise mode of interaction with membranes and their spectrum of activity. bachem.comnih.gov

Table 2: Comparison of this compound with Other AMP Classes

AMP Class Representative Peptide(s) Typical Structure Source Primary Mechanism
Dermaseptins This compound, S1, S4, B2 α-helical, linear Amphibian skin (Hylidae) sci-hub.se Membrane permeabilization tcdb.org
Magainins Magainin 2 α-helical, linear Amphibian skin (Xenopus) asm.org Membrane permeabilization nih.gov
Defensins Human β-defensin 1 β-sheet stabilized by disulfide bonds Mammals, plants, insects lu.se Membrane disruption, immunomodulation nih.gov
Cathelicidins Human LL-37 α-helical, linear Mammals mdpi.com Membrane disruption, immunomodulation mdpi.comjmb.or.kr

Research into Potential Resistance Mechanisms to this compound

While a key advantage of AMPs is the lower propensity for inducing resistance compared to conventional antibiotics, resistance can still emerge. mdpi.com Research into resistance mechanisms against dermaseptins provides insight into how bacteria might evade the action of this compound. Mechanisms of bacterial resistance to AMPs are generally categorized into several strategies. skintherapyletter.com

One common mechanism involves the modification of the bacterial cell surface to reduce the net negative charge, thereby weakening the initial electrostatic attraction of the cationic peptide. skintherapyletter.com This can be achieved by the enzymatic modification of cell wall components, such as the alanylation of teichoic acids in Gram-positive bacteria or the addition of aminoarabinose to lipid A in Gram-negative bacteria.

Another strategy is the active efflux of the peptides by membrane pumps, which transport the AMPs out of the cell before they can reach a lethal concentration. skintherapyletter.com Bacteria can also produce proteases that degrade the peptides, rendering them inactive. mdpi.com Furthermore, the formation of biofilms can confer resistance, as the extracellular matrix can prevent peptides from reaching the bacterial cells. asm.org

Studies on dermaseptin derivatives have shown that modifications to the peptide sequence, such as increasing the net positive charge, can enhance activity against resistant strains. peerj.comasm.org For instance, derivatives of Dermaseptin S4 have been engineered to be effective against multidrug-resistant bacteria. asm.org The development of chimeric peptides, such as a hybrid of a dermaseptin derivative and an RNA III-inhibiting peptide, has shown promise in preventing infections by antibiotic-resistant staphylococci by targeting both the bacterial membrane and quorum-sensing pathways. asm.org While specific studies on resistance to this compound are limited, it is plausible that bacteria would employ these general mechanisms to counteract its effects.

Future Directions in Dermaseptin 3 Academic Research

Elucidating Complex Mechanisms of Action Beyond Membrane Disruption

While the primary mechanism of action for many dermaseptins is believed to be the disruption of microbial cell membranes, evidence suggests a more complex interplay of factors. nih.govresearchgate.net Future research will likely focus on elucidating these non-membranolytic modes of action. Some dermaseptins have been shown to translocate into the cell and interact with intracellular targets. nih.gov For instance, some studies suggest that dermaseptins can trigger apoptosis in fungi. nih.gov Investigating whether Dermaseptin-3 or its analogs can interfere with cellular processes such as DNA synthesis, protein synthesis, or enzymatic activity will be a critical area of exploration. mdpi.com Understanding these alternative mechanisms is crucial for a comprehensive understanding of its biological activity and for the rational design of more effective peptide-based agents.

Advanced Structural Characterization (e.g., High-Resolution NMR in Membrane Mimetics)

The three-dimensional structure of this compound, particularly in the presence of membrane-mimicking environments, is fundamental to understanding its function. While initial studies have characterized dermaseptins as adopting an α-helical structure in hydrophobic environments, high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed atomic-level insights. nih.govsaromics.com

Future studies will likely employ advanced NMR techniques to determine the high-resolution structure of this compound when interacting with various membrane mimetics, such as micelles, bicelles, and nanodiscs, which simulate different aspects of microbial and mammalian cell membranes. saromics.com Two-dimensional (2D) NMR experiments, such as 1H-15N HSQC, can provide a "fingerprint" of the peptide's structure and its changes upon binding to these mimetics. mdpi.comnih.gov This will help to precisely map the residues involved in membrane insertion and pore formation, and to understand the structural basis for its selectivity towards microbial cells.

Development of Predictive Models for Structure-Activity Relationships

The development of quantitative structure-activity relationship (QSAR) models and other machine learning approaches is a promising avenue for accelerating the discovery and design of novel this compound analogs. ucla.edu These computational models aim to predict the antimicrobial activity of a peptide based on its physicochemical properties. ucla.edu

By analyzing large datasets of dermaseptin (B158304) sequences and their corresponding biological activities, machine learning algorithms can identify key features that correlate with potency and selectivity. ucla.educsic.es Future research will focus on developing more sophisticated predictive models that can accurately forecast the antimicrobial spectrum, hemolytic activity, and other biological properties of newly designed this compound analogs. This data-driven approach will enable a more rational and efficient exploration of the vast peptide sequence space, guiding the synthesis of analogs with optimized characteristics. ucla.edu

Exploration of Synergistic Effects with Conventional Antimicrobials in vitro

The combination of antimicrobial peptides with conventional antibiotics represents a promising strategy to combat drug-resistant bacteria. frontiersin.orgpeerj.com Future in vitro studies will systematically explore the synergistic effects of this compound and its derivatives with a wide range of traditional antibiotics against clinically relevant pathogens.

A common method to assess synergy is the checkerboard assay, which determines the fractional inhibitory concentration index (FICI). peerj.commdpi.com A FICI value of ≤ 0.5 typically indicates synergy. peerj.com Research will aim to identify combinations that demonstrate potent synergistic or additive effects, potentially allowing for lower effective doses of both the peptide and the antibiotic, which could in turn reduce the likelihood of resistance development and minimize potential toxicity. frontiersin.org For instance, a study on a dermaseptin derivative, DMPC-10B, showed synergistic effects when combined with gentamicin (B1671437) against Klebsiella pneumoniae. mdpi.com Similar investigations with this compound could reveal powerful new combination therapies for research purposes.

Investigation of Broader Spectrum Biological Activities in vitro and in Animal Models (excluding human trials)

Beyond its antimicrobial properties, this compound may possess other biological activities worthy of investigation. Other members of the dermaseptin family have demonstrated a range of effects, including antitumor and immunomodulatory activities. nih.gov

Future research will likely involve in vitro screening of this compound against various cancer cell lines to assess its anti-proliferative potential. researchgate.netmdpi.com For example, Dermaseptin-B2 has shown antitumor activity against prostate cancer cells in vitro and in a mouse xenograft model. mdpi.comresearchgate.net Animal models, such as murine models of infection or cancer, will be instrumental in evaluating the in vivo efficacy and biodistribution of this compound and its analogs. mdpi.comasm.org These studies, while excluding human trials, are critical for understanding the full therapeutic potential of this peptide in a preclinical research setting.

Bioengineering of Enhanced this compound Analogs for Specific Research Applications

The bioengineering of this compound analogs with enhanced or novel properties is a key area for future research. Structure-activity relationship studies have shown that modifications to the peptide's sequence, such as truncations or amino acid substitutions, can significantly alter its activity and selectivity. mdpi.comnih.gov

Future bioengineering efforts will focus on creating analogs with specific characteristics for research applications. This could include:

Increased Potency and Spectrum: Introducing cationic residues or modifying hydrophobicity to enhance antimicrobial activity against a broader range of pathogens. nih.govmdpi.com

Improved Stability: Substituting L-amino acids with D-amino acids to create enantiomers that are more resistant to proteolytic degradation, a significant advantage for in vivo studies. researchgate.net

Targeted Delivery: Conjugating this compound to molecules that can target specific cell types, such as cancer cells, to increase efficacy and reduce off-target effects. For example, a hormonotoxin was created by linking Dermaseptin-B2 to an LHRH analog to target LHRH receptors on prostate cancer cells. mdpi.com

These bioengineered analogs will serve as valuable tools for dissecting the mechanisms of action of antimicrobial peptides and for exploring their potential in various disease models.

Q & A

Q. What experimental methods are used to study the membrane-binding properties of Dermaseptin-3 and its analogues?

Surface plasmon resonance (SPR) is a validated method to quantify interactions between this compound analogues and lipid bilayers. SPR distinguishes between superficial adhesion and deeper bilayer insertion by calculating apparent affinity constants for two-stage binding mechanisms. For example, truncated derivatives (e.g., 13-mer vs. full-length K(4)K(20)-S4) show reduced cytotoxicity due to lower insertion affinity, validated via proteolytic cleavage assays .

Q. How does the hydrophobicity of this compound influence its antiviral activity?

Hydrophobicity is assessed using tools like the PEPTIDE 2.0 server. This compound contains 53.33% hydrophobic residues, a critical factor for its interaction with viral proteins such as VP1 of Foot and Mouth Disease Virus (FMDV). High hydrophobicity correlates with stronger hydrogen bonding (e.g., 10 bonds with VP1) and lower interaction energy (-743.4 kcal/mol in molecular docking), suggesting enhanced inhibitory potential .

Q. What structural features of this compound enable its interaction with viral proteins?

Computational modeling (e.g., I-TASSER, GalaxyRefine) reveals that this compound’s α-helical structure facilitates binding to the G-H loop of VP1. This loop (residues 140–160) is critical for viral attachment, and hydrogen bond analysis (via LigPlot+/PyMol) confirms interactions with residues Asn143 and Arg140, disrupting viral-cell binding .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data between this compound analogues be resolved?

Discrepancies arise from differences in binding mechanisms (superficial adhesion vs. bilayer insertion). Use a two-stage SPR model to quantify both steps: cytolytic activity correlates more strongly with insertion affinity (e.g., K(4)K(20)-S4’s high insertion vs. truncated peptides’ superficial binding). Proteolytic protection assays further validate these findings .

Q. What methodological considerations are critical for in silico studies of this compound’s antiviral effects?

Key steps include:

  • Structural validation : Ramachandran analysis of VP1 models (e.g., 93% core residues post-GalaxyRefine optimization) ensures reliable docking results .
  • Docking protocols : ClusPro 2.0 with energy minimization (-743.4 kcal/mol for this compound) and visualization via PyMol to identify hydrogen bond networks .
  • Hydrophobicity thresholds : Filter peptides with >30% hydrophobic residues to prioritize candidates with strong membrane-penetrating capacity .

Q. How do researchers reconcile conflicting data on this compound’s cytolytic vs. antiviral selectivity?

Design experiments comparing cytotoxicity (e.g., hemolysis assays) and antiviral activity (e.g., FMDV inhibition) under identical conditions. For example, SPR-derived insertion affinity predicts both cytotoxicity (via RBC lysis) and antiviral efficacy (via VP1 binding). Statistical models (e.g., linear regression) can quantify these relationships .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Avoid relying solely on p-values; instead, report effect sizes (e.g., absolute cell lysis percentages) and confidence intervals. Use mixed-effects models to account for batch variability in peptide synthesis or membrane composition .

Methodological Guidance

Q. How to design reproducible studies on this compound’s mechanism of action?

  • Standardize models : Use consistent lipid bilayer compositions (e.g., POPC:POPG 3:1) in SPR experiments .
  • Validate computational tools : Cross-check docking results (e.g., ClusPro vs. HADDOCK) and report energy thresholds .
  • Pre-register protocols : Document inclusion/exclusion criteria for peptide analogues and statistical methods to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.